N-(4-ethoxyphenyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process typically includes the use of high-purity reagents and solvents, controlled reaction conditions (temperature, pressure, and pH), and purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
N-(4-ethoxyphenyl)-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and heterocyclic compounds with comparable structures and functional groups. Examples include:
Thieno[2,3-d]pyrimidine derivatives: Known for their antimicrobial and anticancer activities
Indole derivatives: Studied for their antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-(4-ethoxyphenyl)-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H25N5O3 |
---|---|
Molecular Weight |
431.5g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H25N5O3/c1-4-12-28-20(25)18(23(30)26-16-8-10-17(11-9-16)32-5-2)14-19-22(28)27-21-15(3)7-6-13-29(21)24(19)31/h6-11,13-14,25H,4-5,12H2,1-3H3,(H,26,30) |
InChI Key |
CFXVUQTVUBRCIM-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NC3=CC=C(C=C3)OCC)C(=O)N4C=CC=C(C4=N2)C |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NC3=CC=C(C=C3)OCC)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
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